4-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)-N-(4-iodophenyl)benzamide
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Overview
Description
4-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)-N-(4-iodophenyl)benzamide is a complex organic compound with a unique structure that includes a benzamide group, an iodophenyl group, and a dioxooctahydro-ethenocyclopropa-isoindol moiety
Preparation Methods
The synthesis of 4-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)-N-(4-iodophenyl)benzamide involves multiple steps, including the formation of the core isoindol structure, the introduction of the iodophenyl group, and the final coupling with the benzamide moiety. The reaction conditions typically involve the use of organic solvents, catalysts, and specific temperature and pressure settings to ensure the desired product yield and purity. Industrial production methods may include optimization of these reaction conditions to scale up the synthesis while maintaining efficiency and cost-effectiveness.
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Substitution: The iodophenyl group can participate in substitution reactions, where the iodine atom is replaced by other functional groups using nucleophilic or electrophilic reagents.
Coupling Reactions: The benzamide moiety can be involved in coupling reactions with various organic or inorganic compounds to form new derivatives.
Scientific Research Applications
4-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)-N-(4-iodophenyl)benzamide has several scientific research applications:
Medicinal Chemistry: It can be used as a lead compound for the development of new drugs targeting specific biological pathways.
Organic Synthesis:
Material Science: Its unique structure makes it a candidate for the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors, leading to the modulation of biological pathways. The exact pathways and targets depend on the specific application and the modifications made to the compound’s structure. For example, in medicinal chemistry, the compound may inhibit or activate enzymes involved in disease processes, thereby exerting therapeutic effects.
Comparison with Similar Compounds
Compared to other similar compounds, 4-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)-N-(4-iodophenyl)benzamide stands out due to its unique combination of functional groups and structural features. Similar compounds may include:
4-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)-N-(4-bromophenyl)benzamide: Similar structure but with a bromine atom instead of iodine.
4-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)-N-(4-chlorophenyl)benzamide: Similar structure but with a chlorine atom instead of iodine.
4-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)-N-(4-fluorophenyl)benzamide: Similar structure but with a fluorine atom instead of iodine.
Properties
Molecular Formula |
C24H19IN2O3 |
---|---|
Molecular Weight |
510.3 g/mol |
IUPAC Name |
4-(3,5-dioxo-4-azatetracyclo[5.3.2.02,6.08,10]dodec-11-en-4-yl)-N-(4-iodophenyl)benzamide |
InChI |
InChI=1S/C24H19IN2O3/c25-13-3-5-14(6-4-13)26-22(28)12-1-7-15(8-2-12)27-23(29)20-16-9-10-17(19-11-18(16)19)21(20)24(27)30/h1-10,16-21H,11H2,(H,26,28) |
InChI Key |
VZBAHZFOXGQJOF-UHFFFAOYSA-N |
Canonical SMILES |
C1C2C1C3C=CC2C4C3C(=O)N(C4=O)C5=CC=C(C=C5)C(=O)NC6=CC=C(C=C6)I |
Origin of Product |
United States |
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